1-Bromo-5-chloro-2-fluoro-3-iodobenzene
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Overview
Description
1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a useful research compound. Its molecular formula is C6H2BrClFI and its molecular weight is 335.34. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy Studies
The vibrational spectra of halobenzene cations, including derivatives similar to 1-bromo-5-chloro-2-fluoro-3-iodobenzene, have been extensively studied to understand their electronic states and molecular interactions. These studies, employing mass-analyzed threshold ionization (MATI) spectrometry, provide insights into the ionization energies and vibrational modes of such compounds, contributing to the broader understanding of halogenated aromatic molecules' physical and chemical properties (Kwon, Kim, & Kim, 2002).
Radiation Chemistry
Radiolysis of aqueous solutions containing dihalobenzenes, including molecules structurally related to this compound, has been investigated to understand the formation of halide ions. Such studies are crucial for assessing the environmental impact and degradation pathways of halogenated compounds in aqueous environments (Naik & Mohan, 2005).
Molecular Inclusion Complexes
Research into solid-state inclusion complexes of halobenzenes with host molecules, such as p-H-calix[5]arene, reveals the nature of intermolecular interactions in supermolecules. These studies contribute to the development of new materials and the understanding of molecular recognition processes, which are fundamental in supramolecular chemistry (Clark, Makha, Sobolev, & Raston, 2008).
Photochemical Reactions
The photochemical reactions of acyl iodides with aryl halides, including fluoro-, chloro-, and bromobenzenes, have been explored to understand halogen exchange mechanisms. This research is vital for synthesizing iodinated aromatic compounds and investigating the photostability of halogenated benzenes (Voronkov et al., 2013).
Synthesis of Polyhaloadamantanes
The synthesis of pseudotetrahedral polyhaloadamantanes, closely related in structure to this compound, has been studied for their potential as chirality probes. Such research underscores the compound's role in developing new materials with specific optical properties (Schreiner et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
Halogenated benzenes can participate in various chemical reactions, such as electrophilic aromatic substitution , due to the presence of reactive halogen atoms. These reactions can lead to changes in the compound’s structure and properties.
Pharmacokinetics
As a halogenated benzene, its bioavailability could be influenced by factors such as its lipophilicity .
Result of Action
It is known to be useful in the preparation of various organic compounds for organic electronic devices .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPTVSBHAAKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.